

# Application Notes and Protocols for Patient Recruitment in Fezolinetant Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fezolinetant**

Cat. No.: **B607441**

[Get Quote](#)

Introduction **Fezolinetant** is a first-in-class, non-hormonal selective neurokinin-3 (NK3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms (VMS), such as hot flashes and night sweats, associated with menopause.[\[1\]](#)[\[2\]](#) The success of clinical trials for **fezolinetant** and similar therapies hinges on the effective recruitment and retention of a specific patient population: peri- and post-menopausal women experiencing frequent and bothersome VMS. This document provides detailed application notes on best practices and standardized protocols for patient recruitment in **fezolinetant** clinical trials, designed for researchers, scientists, and drug development professionals.

## Application Notes: Best Practices for Patient Recruitment

Effective patient recruitment for menopause-related studies requires a patient-centric, multi-pronged approach that addresses the unique challenges and sensitivities of this demographic.

1. Patient-Centric and Empathetic Communication Many women are hesitant to discuss menopause due to embarrassment about symptoms, a lack of awareness, or fear of aging.[\[3\]](#) [\[4\]](#) Recruitment strategies must be built on empathy and trust.
  - Empathetic Messaging: Actively listen to patients' concerns and acknowledge their experiences to build trust and break down enrollment barriers.[\[5\]](#)

- Educational Focus: Develop materials that demystify the clinical research process and educate potential participants about VMS and the trial's purpose.[5]
- Sensitive Language: Avoid potentially stigmatizing terms in advertising. For instance, a study found that a recruitment campaign failed when advertised as a "menopause study" but succeeded when themed "Women have hearts, too!".[6]

## 2. Multi-Channel Recruitment Strategies

A combination of outreach methods is necessary to reach a broad and diverse population of eligible participants.

- Healthcare Provider Engagement: Physicians and other healthcare professionals are a primary and trusted source for patient referrals.[7][8] Establishing strong relationships with local clinics, gynecologists, and primary care physicians is critical.
- Digital Outreach: Utilize digital platforms for targeted outreach.[7] Studies have shown that social media platforms like Facebook can be a successful and cost-effective recruitment tool for postmenopausal women.[9]
- Direct Mailings: Direct-targeted mailings, such as letters from healthcare providers and postcards, have proven to be highly effective in recruiting this demographic.[9]
- Community Engagement: Partner with local organizations, patient advocacy groups, and community leaders to raise awareness and build trust within underrepresented communities. [5]

## 3. Streamlined and Accessible Trial Design

The logistical burden on participants can be a significant barrier.

- Decentralized Elements: Incorporate remote and digital tools where possible to reduce the need for frequent site visits.[7]
- Clear Communication of Requirements: Be transparent about the time commitment, procedures, and travel requirements from the outset to manage expectations and improve retention.[6]
- Financial Reimbursement: Offer compensation for time and reimbursement for travel expenses to mitigate financial barriers to participation.[10]

4. Ensuring Diversity and Representation Clinical trials must enroll a population that is representative of all individuals affected by VMS.

- Culturally Sensitive Outreach: Develop recruitment materials and strategies that are tailored to diverse populations.[7]
- Targeted Strategies: Research indicates that certain methods may be more effective for specific demographics; for example, direct mailing has been particularly successful in recruiting African-American women for some trials.[9]

## Data Presentation: Eligibility Criteria and Trial Scope

Quantitative data from **fezolinetant**'s pivotal SKYLIGHT trials provide a clear framework for participant eligibility.

Table 1: Key Inclusion Criteria for **Fezolinetant** Clinical Trials

| Criteria          | Specification                                                                                                                                                                                                                                                                                       | Source                                    |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------|
| Age               | <b>40 to 65 years</b>                                                                                                                                                                                                                                                                               | <a href="#">[11]</a> <a href="#">[12]</a> |
| Menopausal Status | Confirmed menopausal status via one of the following: <ul style="list-style-type: none"><li>Spontaneous amenorrhea for ≥12 consecutive months.</li><li>Spontaneous amenorrhea for ≥6 months with FSH &gt; 40 IU/L.</li><li>History of bilateral oophorectomy ≥6 weeks prior to screening.</li></ul> | <a href="#">[11]</a> <a href="#">[13]</a> |
| VMS Frequency     | Minimum average of 7 moderate to severe VMS episodes per day.                                                                                                                                                                                                                                       | <a href="#">[11]</a> <a href="#">[13]</a> |
| Health Status     | In good general health as determined by medical history and physical examination.                                                                                                                                                                                                                   | <a href="#">[13]</a>                      |

| Screening Data | VMS frequency and severity recorded in an electronic diary during the screening period. |[\[14\]](#) |

Table 2: Key Exclusion Criteria for **Fezolinetant** Clinical Trials

| Criteria               | Specification                                                                                                                                                                                                                                | Source                                                         |
|------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Prohibited Medications | <ul style="list-style-type: none"><li>• Concomitant use of moderate or strong CYP1A2 inhibitors (e.g., cimetidine, fluvoxamine). • Use of hormone replacement therapy (HRT), hormonal contraceptives, or other treatments for VMS.</li></ul> | <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a> |
| Liver Function         | Baseline AST, ALT, or total bilirubin $\geq 2$ times the upper limit of normal. Known cirrhosis.                                                                                                                                             | <a href="#">[15]</a> <a href="#">[16]</a>                      |
| Renal Function         | Severe renal impairment (e.g., eGFR $< 30$ ml/min/1.73m <sup>2</sup> ).                                                                                                                                                                      | <a href="#">[15]</a> <a href="#">[16]</a>                      |
| Medical History        | <ul style="list-style-type: none"><li>• History of a malignant tumor within the last 5 years (exception for non-metastatic basal cell carcinoma). • History of seizures or other convulsive disorders unless well-controlled.</li></ul>      | <a href="#">[13]</a> <a href="#">[17]</a>                      |
| Gynecological Findings | Endometrial thickness $> 8$ mm on screening transvaginal ultrasound or other clinically significant findings.                                                                                                                                | <a href="#">[13]</a>                                           |

| Substance Use | Known documented substance abuse or alcohol addiction within 6 months of screening. |[\[13\]](#)[\[17\]](#) |

Table 3: Illustrative Recruitment Scope from **Fezolinetant** Phase 3 Trials

| Trial Program  | Number of Participants Enrolled | Number of Sites | Geographic Regions  | Source               |
|----------------|---------------------------------|-----------------|---------------------|----------------------|
| SKYLIGHT 1 & 2 | Over 1,020 women                | Over 180 sites  | USA, Canada, Europe | <a href="#">[18]</a> |
| SKYLIGHT 4     | Over 1,800 women                | Over 180 sites  | USA, Canada, Europe | <a href="#">[18]</a> |

| SKYLIGHT 1 (Alone) | 2,205 women screened; 527 randomized | 97 facilities | USA, Canada, Czech Republic, Hungary, Poland, Spain, UK | [\[12\]](#) |

## Experimental Protocols: Patient Screening and Enrollment

A structured workflow is essential to efficiently identify and enroll eligible participants while ensuring patient safety and data integrity.

### Protocol 1: Initial Pre-Screening and Outreach

- Initiation: Potential participants express interest through an online portal, phone call, or clinic referral.
- Pre-Screening Questionnaire: Conduct a preliminary eligibility check using a standardized questionnaire covering age, menopausal status, self-reported VMS frequency, and key exclusion criteria (e.g., use of prohibited medications).
- Scheduling: If pre-screening is successful, schedule an in-person screening visit at the clinical site.

### Protocol 2: Screening Visit and Informed Consent

- Informed Consent: The Principal Investigator or qualified designee thoroughly explains all aspects of the study, including procedures, potential risks, and benefits. The participant must provide written informed consent before any study-specific procedures are performed.

- Medical History and Physical Examination: Collect a comprehensive medical history and perform a general physical examination.
- VMS Diary Training: Provide the participant with an electronic diary and detailed instructions on how to record the frequency and severity of VMS episodes daily. VMS severity is typically defined as:
  - Moderate: Sensation of heat with sweating, but able to continue activity.[13]
  - Severe: Sensation of intense heat with sweating, causing cessation of activity.[11]

#### Protocol 3: Baseline VMS Data Collection

- Run-in Period: The participant records VMS data for a specified period (e.g., the last 10 days prior to randomization) to establish a baseline.[13]
- Eligibility Confirmation: The site reviews the diary data to confirm the participant meets the required minimum average of  $\geq 7$  moderate to severe VMS episodes per day.

#### Protocol 4: Clinical and Laboratory Assessments

- Blood and Urine Collection: Collect samples for baseline laboratory tests.
- Required Laboratory Panels:
  - Hepatic Function Panel: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total/direct bilirubin.[15]
  - Renal Function Panel: Serum creatinine and calculated estimated glomerular filtration rate (eGFR).[15][16]
  - Hormone Levels: Follicle-stimulating hormone (FSH) for participants whose menopausal status requires biochemical confirmation.[13]
  - Serology: Hepatitis B, Hepatitis C, and HIV screens.[13]
- Gynecological Assessments:

- Transvaginal Ultrasound (TVU): To measure endometrial thickness.[[13](#)]
- Mammogram: A recent mammogram (e.g., within the last 12 months) is typically required. [[17](#)]

#### Protocol 5: Final Eligibility Review and Randomization

- Data Compilation: The study coordinator compiles all data from the screening process.
- Investigator Review: The Principal Investigator conducts a final review of all data against the full inclusion and exclusion criteria.
- Randomization: If all criteria are met, the participant is randomized into a treatment arm of the study and the investigational product is dispensed.

## Visualizations: Signaling Pathways and Workflows

### **Fezolinetant** Mechanism of Action

During menopause, declining estrogen levels disrupt the balance of neuronal activity in the hypothalamus.[[19](#)] This leads to hypertrophy and over-activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons.[[20](#)] The increased signaling of neurokinin B (NKB) on its NK3 receptor is a key trigger for VMS.[[19](#)][[21](#)] **Fezolinetant** is an NK3 receptor antagonist that blocks NKB binding, thereby helping to restore thermoregulatory balance.[[1](#)][[20](#)][[22](#)]



[Click to download full resolution via product page](#)

Caption: Signaling pathway of vasomotor symptoms (VMS) and **fezolinetant**'s mechanism of action.

Patient Recruitment and Screening Workflow

The following diagram illustrates the logical flow of a patient from initial contact through to randomization in a typical **fezolinetant** clinical trial.



[Click to download full resolution via product page](#)

Caption: A typical workflow for screening and enrolling patients in a **fezolinetant** clinical trial.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. VEOZA ▼ (fezolinetant) | Mechanism of Action [veoza.co.uk]
- 2. Astellas Announces Positive Topline Results from Two Phase 3 Pivotal Global Trials of Fezolinetant for the Nonhormonal Treatment of Vasomotor Symptoms in Postmenopausal Women [prnewswire.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. innovativetrials.com [innovativetrials.com]
- 6. Recruitment and Retention of Women in Clinical Studies: Theoretical Perspectives and Methodological Considerations - Women and Health Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdgroup.com [mdgroup.com]
- 8. antidote.me [antidote.me]
- 9. Contemporary Approaches to Recruitment of Postmenopausal for a Community-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fezolinetant for treatment of moderate-to-severe vasomotor symptoms associated with menopause (SKYLIGHT 1): a phase 3 randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. A phase 2b, randomized, placebo-controlled, double-blind, dose-ranging study of the neurokinin 3 receptor antagonist fezolinetant for vasomotor symptoms associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 15. va.gov [va.gov]
- 16. va.gov [va.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. biospace.com [biospace.com]
- 19. Mechanism of action for VEOZA™ (fezolinetant) [veoza.se]
- 20. What is the mechanism of action of fezolinetant? [astellasanswers.com]
- 21. psychscenehub.com [psychscenehub.com]
- 22. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Patient Recruitment in Fezolinetant Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607441#best-practices-for-patient-recruitment-in-fezolinetant-clinical-trials]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)